P-Nitrophenyl beta-D-lactopyranoside

Enzyme specificity β-Glucosidase Substrate profiling

Researchers often face invalid enzyme assay results when generic pNP-glycosides fail to discriminate between glycoside hydrolase specificities. P-Nitrophenyl β-D-lactopyranoside (PNP-β-D-Lac, CAS 4419-94-7) is the validated chromogenic substrate for quantifying cellobiohydrolase (CBH) activity in 96-well plate assays, with release of p-nitrophenol at λmax ~405 nm. Its lactosyl disaccharide moiety ensures exclusive recognition by CBH and endoglucanase, eliminating cross-reactivity seen with pNP-β-D-glucopyranoside or pNP-β-D-galactopyranoside. Key Advantages: - Requires only 2 mM substrate and 1-hour incubation for scalable industrial enzyme optimization. - Moderate relative activity (15.3%-46.8% vs. pNPG) provides a distinct fingerprint for β-glucosidase classification. - Defined water solubility (19.60-20.40 mg/mL) ensures accurate Michaelis-Menten kinetic parameter determination (Km, Vmax, kcat). - Quality control tested via HPLC, NMR, and TLC; ≥98% purity (typical) supports reproducible inter-laboratory data.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
CAS No. 4419-94-7
Cat. No. B013786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Nitrophenyl beta-D-lactopyranoside
CAS4419-94-7
SynonymsGal1-β-4Glc1-β-PNP
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
InChIKeyIAYJZWFYUSNIPN-MUKCROHVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Nitrophenyl β-D-Lactopyranoside Procurement & Baseline


P-Nitrophenyl β-D-lactopyranoside (PNP-β-D-Lac, CAS 4419-94-7) is a synthetic disaccharide-based chromogenic substrate composed of β-lactose linked to a para-nitrophenyl (pNP) aglycone [1]. Its molecular formula is C₁₈H₂₅NO₁₃ (MW 463.39 g/mol) . This compound serves as a substrate for a range of glycoside hydrolases, including β-glucosidases, β-galactosidases, cellobiohydrolases, and endoglucanases, enabling colorimetric enzyme activity detection via release of p-nitrophenol (λmax ~405 nm) [2].

Chromogenic enzyme activity detection via p-nitrophenol release at 405 nm
Substrate for β-glucosidases, β-galactosidases, cellobiohydrolases, and endoglucanases
Compatible with high-throughput 96-well plate screening workflows
Synthetic disaccharide probe supports glycoside hydrolase specificity profiling

P-Nitrophenyl β-D-Lactopyranoside Specificity vs. Other pNP-Glycosides


Generic substitution with other p-nitrophenyl glycosides (e.g., pNP-β-D-glucopyranoside or pNP-β-D-galactopyranoside) is scientifically invalid because the lactosyl disaccharide moiety confers unique enzyme recognition and hydrolysis kinetics. While all pNP substrates release the same chromophore for detection, the glycosidic linkage determines which enzymes can bind and cleave the substrate. Studies consistently demonstrate that β-glucosidases and β-galactosidases exhibit markedly different relative activities and specificities across the panel of available pNP-glycosides [1]. For instance, a β-glucosidase may exhibit high activity on pNP-β-D-glucopyranoside but negligible activity on pNP-β-D-lactopyranoside, or vice versa, making substrate selection a critical determinant of assay validity [2].

pNP-β-D-glucopyranoside or pNP-β-D-galactopyranoside cannot substitute directly: the lactosyl disaccharide moiety defines unique enzyme recognition and hydrolysis kinetics.
β-glucosidase isoforms may show opposite activity profiles across pNP-glycosides; a substrate active in one isoform may be inactive in another, compromising assay validity.
Generic pNP-substrate replacement risks masking enzyme specificity differences; substrate selection is critical for accurate functional annotation and inhibitor screening.

Quantitative Comparison with Closest Substrate Analogs


β-Glucosidase Isoform Selectivity

P-Nitrophenyl β-D-lactopyranoside demonstrates distinct enzyme selectivity compared to other pNP-glycosides. In a study of a β-glucosidase from *Penicillium italicum*, no hydrolytic activity was observed for pNP-β-D-lactopyranoside, while pNP-β-D-glucopyranoside and pNP-β-D-cellobioside were actively hydrolyzed [1]. This contrasts with a β-glucosidase from a bovine rumen metagenome, where pNP-β-D-lactopyranoside exhibited 15.3% relative activity compared to pNP-β-D-glucopyranoside (set at 100%) [2].

β-Glucosidase Isoform Selectivity
Reported
15.3% ± 0.6% relative activity (vs. pNPG) in one metagenome-derived enzyme; 0% activity in Penicillium italicum β-glucosidase
Supports isoform-specific substrate selection for β-glucosidase research
Activity varies significantly across enzyme sources; pre-testing recommended
Enzyme specificity β-Glucosidase Substrate profiling

Hydrolysis Rate vs. Closest Analogs

In a β-glucosidase (Ks5A7) from a metagenomic library, p-Nitrophenyl β-D-lactopyranoside exhibited a relative activity of 46.8% ± 5.5% compared to pNP-β-D-glucopyranoside (set at 100%) [1]. This places its hydrolysis rate between that of pNP-β-D-fucopyranoside (164% ± 12%) and pNP-β-D-galactopyranoside (64.5% ± 5.5%) in the same enzyme system, demonstrating that the lactosyl disaccharide confers an intermediate level of substrate acceptability not achieved with monosaccharide pNP-glycosides [1].

Hydrolysis Rate vs. Analogs
Head-to-head
46.8% ± 5.5% relative activity (pNPG = 100%); intermediate between pNPFuc (164%) and pNPGal (64.5%)
Provides defined intermediate activity for inhibitor screening and kinetic studies
Conditions: Ks5A7 β-glucosidase, pH 6.0, 37°C, 0.5 mM substrate
Enzyme kinetics Substrate profiling Glycoside hydrolase

Cellobiohydrolase (CBH) Activity Probe

P-Nitrophenyl β-D-lactopyranoside is specifically validated as a chromogenic substrate for measuring cellobiohydrolase (CBH) activity, a key enzyme in cellulase cocktails for biomass conversion. It is routinely used in 96-well plate assays at 2 mM concentration with detection at 405 nm, enabling high-throughput screening of CBH expression and activity [1]. While other pNP-glycosides (e.g., pNP-β-D-glucopyranoside) target β-glucosidases and pNP-β-D-cellobioside targets endoglucanases, pNP-β-D-lactopyranoside is the preferred soluble substrate for CBH activity measurements due to its structural mimicry of the lactose unit found in cellulose chains .

Cellobiohydrolase (CBH) Probe
Class-level
Reported chromogenic substrate for CBH1 activity; used in 2 mM, 45°C, pH 5.0 assays
Distinguishes CBH activity from β-glucosidase and endoglucanase in cellulase cocktails
Structural mimicry of lactose unit supports CBH-specific cleavage
Cellulase assay Cellobiohydrolase Biomass hydrolysis

Chromogenic Detection Equivalence

P-Nitrophenyl β-D-lactopyranoside shares the identical p-nitrophenol (pNP) chromophore release mechanism as other widely used substrates such as pNP-β-D-glucopyranoside and pNP-β-D-galactopyranoside, producing a quantifiable yellow color measurable at 405-420 nm upon enzymatic cleavage [1]. This ensures that comparative enzyme activity data generated with pNP-β-D-lactopyranoside can be directly normalized and compared against assays using other pNP substrates without the need for different detection wavelengths or calibration curves [2]. However, the distinct glycosidic moiety (lactose vs. glucose or galactose) ensures that the substrate is cleaved by a different subset of enzymes, providing orthogonal specificity information within the same detection framework.

Detection Equivalence
Context-dependent
λmax ~405 nm, same p-nitrophenol chromophore as other pNP-glycosides
Allows comparative data normalization without detector changes
Orthogonal enzyme specificity maintained despite identical readout
Colorimetric assay Enzyme kinetics High-throughput screening

Purity and Solubility Specifications

Commercially available P-Nitrophenyl β-D-lactopyranoside is supplied with defined purity specifications (e.g., ≥99% by TLC ; ≥98% by assay ) and documented solubility in water (19.60-20.40 mg/mL ). These specifications are critical for preparing accurate stock solutions and ensuring batch-to-batch consistency in enzyme assays. In contrast, many alternative or generic pNP-glycosides may lack vendor-provided solubility data or have different solubility profiles, introducing variability into kinetic determinations where substrate concentration must be precisely controlled [1].

Purity & Solubility Specs
Specification review
Purity ≥99% (TLC); water solubility 19.60–20.40 mg/mL
Supports accurate stock solution preparation and batch consistency
Verify vendor-provided COA for lot-specific values
Reagent quality Assay reproducibility Procurement specification

Applications of P-Nitrophenyl β-D-Lactopyranoside


High-Throughput CBH Activity Screening

P-Nitrophenyl β-D-lactopyranoside is the substrate of choice for quantifying cellobiohydrolase (CBH) activity in 96-well plate assays. Its use enables rapid, colorimetric screening of CBH expression levels in engineered fungal strains (e.g., *Trichoderma reesei*) and quality control of commercial cellulase cocktails used in biofuel production [1]. The assay requires only 2 mM substrate, 1-hour incubation, and a standard plate reader at 405 nm, making it scalable for industrial enzyme optimization [1].

β-Glucosidase Specificity Profiling

Researchers can utilize pNP-β-D-lactopyranoside as part of a panel of pNP-glycosides to characterize the substrate specificity of novel β-glucosidases. Its moderate relative activity (15.3% to 46.8% compared to pNPG) and complete lack of activity against certain isoforms (e.g., from *Penicillium italicum*) provide a distinct fingerprint that aids in enzyme classification and functional annotation [2][3].

Kinetic Characterization of Glycoside Hydrolases

The compound is suitable for determining Michaelis-Menten kinetic parameters (Km, Vmax, kcat) of enzymes that recognize the lactosyl moiety, including β-galactosidases and certain β-glucosidases. Its defined solubility profile (19.60-20.40 mg/mL in water) ensures accurate preparation of substrate concentration series, a critical requirement for reliable kinetic studies .

Endoglucanase & CBH Assays for Biomass

P-Nitrophenyl β-D-lactopyranoside is employed alongside other chromogenic substrates (e.g., pNP-β-D-cellobioside) to dissect the synergistic action of cellulase components on lignocellulosic biomass. Its use helps quantify the specific contribution of CBH and endoglucanase activities in complex enzyme mixtures, guiding process optimization for biomass saccharification [1].

Application
Selection Property
Validation Focus
Cellobiohydrolase (CBH) activity screening
CBH-selective chromogenic substrate
Colorimetric linearity and specificity in 96-well format
β-Glucosidase specificity profiling
Member of pNP-glycoside substrate panel
Isoform activity fingerprint verification across enzyme sources
Glycoside hydrolase kinetic characterization
Defined solubility and high purity
Accurate substrate concentration series for Km/Vmax determination
Cellulase synergy dissection (biomass)
Selective probe for CBH and endoglucanase contribution
Component activity quantification in complex enzyme mixtures

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